

Introduction: The Gateway to Thiol-Reactive Chemistries

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Compound of Interest

Compound Name: Thiol-Modifier C6 S-S

Cat. No.: B107060

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In the landscape of modern molecular biology and drug development, the precise functionalization of biomolecules is paramount. **Thiol-Modifier C6 S-S** has emerged as a cornerstone reagent for introducing a reactive thiol group onto synthetic oligonucleotides.[1][2][3] This capability unlocks a vast array of subsequent conjugation chemistries, enabling the attachment of oligonucleotides to a diverse range of molecules and surfaces.[2] This guide provides a comprehensive overview of the chemical principles, applications, and detailed protocols for the effective use of **Thiol-Modifier C6 S-S**, empowering researchers to leverage its full potential in their work.

Core Principles: A Tale of Two Sulfurs

At its heart, the utility of **Thiol-Modifier C6 S-S** lies in its clever chemical design. It is a phosphoramidite, the standard building block for solid-phase oligonucleotide synthesis.[1] This allows for its programmed incorporation at either the 5' or 3' terminus of a growing DNA or RNA chain.[2][3][4] The "C6" designation refers to the six-carbon spacer arm that separates the thiol functionality from the oligonucleotide backbone, a critical feature that mitigates steric hindrance in subsequent conjugation reactions.[3]

The "S-S" signifies the presence of a disulfide bond, which acts as a stable protecting group for the thiol during the harsh conditions of oligonucleotide synthesis and deprotection.[3] This is a significant advantage over older methods that utilized trityl-based protection, which could be partially removed during synthesis and required cumbersome deprotection steps involving

silver nitrate.[5] The disulfide bond, in contrast, is readily and cleanly cleaved post-synthesis using mild reducing agents, yielding a highly reactive free thiol group (-SH).[3][4][5]

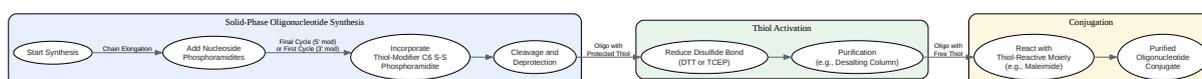
Chemical Structure and Properties

The **Thiol-Modifier C6 S-S** phosphoramidite is chemically known as 1-O-Dimethoxytrityl-hexyl-disulfide,1'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][6]

Property	Value	Source
Molecular Formula	C42H61N2O5S2P	[1][7]
Molecular Weight	769.05 g/mol	[1][7]
Appearance	Colorless oily matter	[1]
Purity	>95% by HPLC	[1]
Molecular Weight Added (Unreduced)	328.4 g/mol	[3]
Molecular Weight Added (Reduced)	196.2 g/mol	[3]

The Workflow: From Synthesis to Functionalization

The journey from a standard oligonucleotide to a thiol-functionalized molecule ready for conjugation involves a series of well-defined steps.



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Caption: Workflow for **Thiol-Modifier C6 S-S** Incorporation and Conjugation.

Step 1: Incorporation into the Oligonucleotide

The **Thiol-Modifier C6 S-S** phosphoramidite is introduced during standard automated solid-phase oligonucleotide synthesis.[1] For a 5'-modification, it is added in the final coupling cycle.[2][4] For a 3'-modification, a solid support pre-functionalized with the modifier is used, or the phosphoramidite is used as the first adduct in the synthesis.[1][2][8]

Step 2: Cleavage and Deprotection

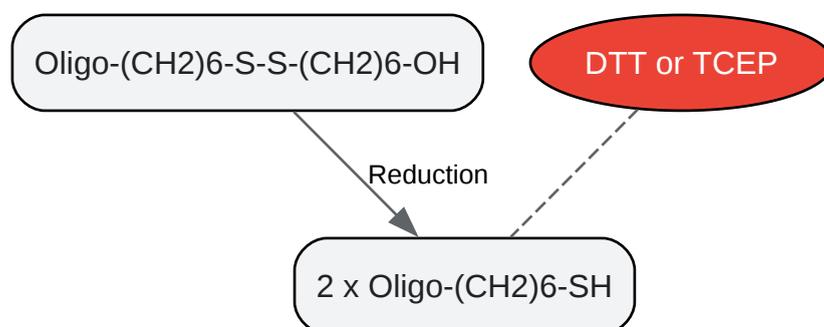
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed using standard deprotection protocols, typically with ammonium hydroxide.[8] At this stage, the thiol group remains protected as a disulfide.

Step 3: Disulfide Bond Cleavage - The Activation Step

This is the critical step where the reactive thiol is generated. The disulfide bond is cleaved by reduction.[3] Two common reducing agents are used for this purpose:

- Dithiothreitol (DTT): A classic reducing agent, typically used at a concentration of 100 mM at a slightly alkaline pH (8.3-8.5) for 30 minutes at room temperature.[2][5]
- Tris(2-carboxyethyl)phosphine (TCEP): A more robust and odorless reducing agent that is effective over a wider pH range and is less prone to air oxidation.[3][4] TCEP is often recommended for higher conjugation efficiencies.[3]

It is crucial to perform this reduction step immediately before the conjugation reaction to prevent re-oxidation of the thiol groups back to a disulfide.[8]



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Caption: Cleavage of the Disulfide Bond to Generate Free Thiols.

Applications in Research and Drug Development

The ability to introduce a reactive thiol group onto an oligonucleotide opens up a vast array of applications.

Bioconjugation

Thiolated oligonucleotides can be readily conjugated to a variety of molecules containing thiol-reactive functional groups, such as maleimides and iodoacetamides.[1][2][4] This allows for the labeling of oligonucleotides with:

- **Fluorescent Dyes:** For use as probes in hybridization assays, PCR, and fluorescence microscopy.[2]
- **Biotin:** For affinity purification and detection using streptavidin-based systems.[2]
- **Peptides and Proteins:** To create targeted delivery vehicles or to study protein-nucleic acid interactions.[2]

Surface Immobilization

Thiols have a strong affinity for gold surfaces, making thiol-modified oligonucleotides ideal for the functionalization of gold nanoparticles and surfaces.[2][9] This is a cornerstone of many nanotechnological and biosensing applications, including:

- **DNA Microarrays:** For high-throughput gene expression analysis.[1]
- **Biosensors:** For the detection of specific DNA or RNA sequences.[1]
- **Drug Delivery:** Gold nanoparticles functionalized with therapeutic oligonucleotides can be used for targeted drug delivery.[1]

While single thiol linkages are effective, they can sometimes dissociate from gold surfaces at elevated temperatures.[3] For applications requiring enhanced stability, dithiol modifications are

recommended.[2]

Therapeutic Nucleic Acids

The attachment of targeting moieties, such as peptides or antibodies, to therapeutic oligonucleotides like siRNA or antisense oligos can improve their delivery and efficacy.[1]

Thiol-Modifier C6 S-S provides a convenient method for achieving this conjugation.[1]

Experimental Protocols

The following are generalized protocols. Always refer to the manufacturer's specific instructions for the reagents you are using.

Protocol 1: Disulfide Bond Cleavage

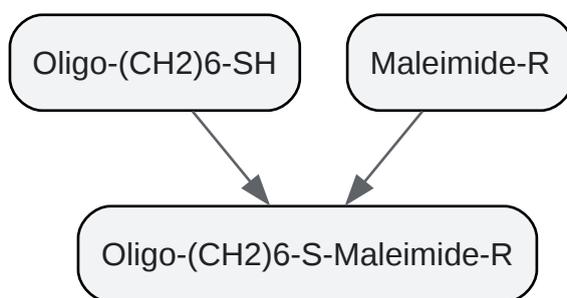
- Dissolve the Oligonucleotide: Dissolve the disulfide-containing oligonucleotide in a suitable buffer (e.g., 100 mM TEAA).
- Prepare Reducing Agent Solution:
 - For DTT: Prepare a fresh solution of 1 M DTT in water.
 - For TCEP: Use a commercially available 0.5 M TCEP solution.[3]
- Reduction Reaction: Add the reducing agent to the oligonucleotide solution to a final concentration of 100 mM for DTT or 50 mM for TCEP.
- Incubation: Incubate at room temperature for 30-60 minutes.
- Purification: Immediately purify the thiol-modified oligonucleotide from the excess reducing agent using a desalting column (e.g., Glen Gel-Pak™) equilibrated with the buffer for the subsequent conjugation reaction.[5]

Protocol 2: Conjugation to a Maleimide-Activated Molecule

- Prepare Thiolated Oligonucleotide: Follow Protocol 1 to generate the freshly reduced and purified thiol-modified oligonucleotide in a suitable conjugation buffer (e.g., 100 mM sodium

phosphate, 150 mM NaCl, pH 7.2).

- Dissolve Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule (e.g., a fluorescent dye) in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. A 10-20 fold molar excess of the maleimide-activated molecule is typically used.
- Conjugation Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light if using a fluorescent dye.
- Purification: Purify the oligonucleotide conjugate from the unreacted label and oligonucleotide using HPLC or gel electrophoresis.



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